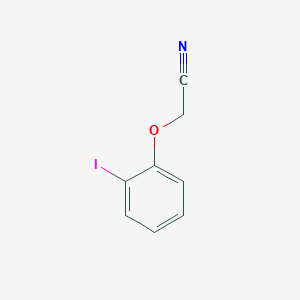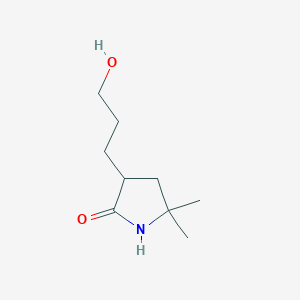![molecular formula C8H6Cl4S2 B13985648 1-Chloro-4-{[(trichloromethyl)disulfanyl]methyl}benzene CAS No. 94137-99-2](/img/structure/B13985648.png)
1-Chloro-4-{[(trichloromethyl)disulfanyl]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide,(4-chlorophenyl)methyl trichloromethyl (9CI) is a chemical compound with the molecular formula C8H6Cl4S2 and a molecular weight of 308.08 g/mol . This compound is characterized by the presence of a disulfide bond, which is a sulfur-sulfur bond, and two chlorinated phenyl and methyl groups. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
The synthesis of Disulfide,(4-chlorophenyl)methyl trichloromethyl (9CI) typically involves the reaction of 4-chlorobenzyl chloride with trichloromethyl disulfide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Análisis De Reacciones Químicas
Disulfide,(4-chlorophenyl)methyl trichloromethyl (9CI) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The disulfide bond can be reduced to form thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Disulfide,(4-chlorophenyl)methyl trichloromethyl (9CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and chlorinated aromatic compounds.
Biology: It is used in the study of redox reactions involving disulfide bonds, which are important in protein folding and stability.
Industry: It is used in the production of specialty chemicals and materials that require chlorinated aromatic compounds
Mecanismo De Acción
The mechanism of action of Disulfide,(4-chlorophenyl)methyl trichloromethyl (9CI) involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, where it is reduced to form thiols or oxidized to form sulfonic acids or sulfoxides. These reactions are important in various biological processes, such as protein folding and stability .
Comparación Con Compuestos Similares
Disulfide,(4-chlorophenyl)methyl trichloromethyl (9CI) can be compared with other similar compounds, such as:
4-Chlorobenzyl chloride: A precursor in the synthesis of Disulfide,(4-chlorophenyl)methyl trichloromethyl (9CI), it lacks the disulfide bond and has different reactivity.
Trichloromethyl disulfide: Another precursor, it contains the disulfide bond but lacks the chlorinated phenyl group.
The uniqueness of Disulfide,(4-chlorophenyl)methyl trichloromethyl (9CI) lies in its specific combination of chlorinated phenyl and methyl groups with a disulfide bond, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
94137-99-2 |
|---|---|
Fórmula molecular |
C8H6Cl4S2 |
Peso molecular |
308.1 g/mol |
Nombre IUPAC |
1-chloro-4-[(trichloromethyldisulfanyl)methyl]benzene |
InChI |
InChI=1S/C8H6Cl4S2/c9-7-3-1-6(2-4-7)5-13-14-8(10,11)12/h1-4H,5H2 |
Clave InChI |
ARSDVWRPZXGZKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSSC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


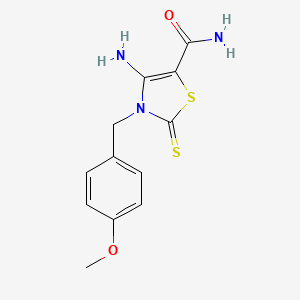

![4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B13985584.png)
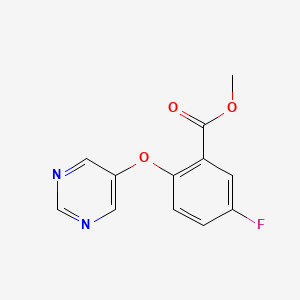

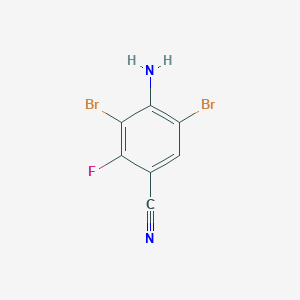

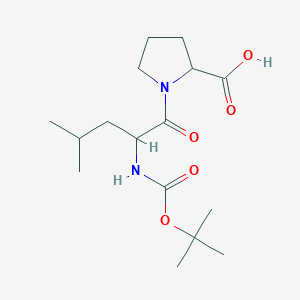
![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)
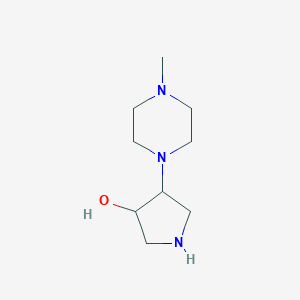
![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)

